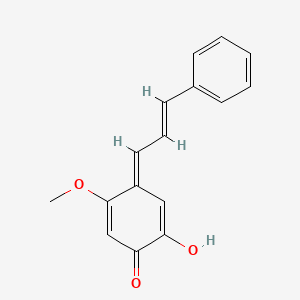
Obtusaquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obtusaquinone is a natural product found in Dalbergia retusa with data available.
Aplicaciones Científicas De Investigación
Cancer Therapeutics
Obtusaquinone has been studied for its potential in cancer therapeutics. Research indicates that obtusaquinone induces oxidative stress in tumor cells, leading to DNA damage and subsequent apoptosis. This compound has shown efficacy in slowing tumor growth and prolonging survival in glioblastoma and breast cancer models without significant toxicity. The biochemical changes exploited by obtusaquinone, such as increased reactive oxygen species production and decreased intracellular ROS scavengers, provide a powerful strategy for targeting cancer cells (Badr et al., 2013).
Antidyslipidemic and Antioxidant Effects
Obtusaquinone and its derivatives have been researched for their effects on lipid levels and antioxidant activities. For instance, obtusifolin, an anthraquinone from Cassia obtusifolia seeds, demonstrated significant lipid-lowering effects in rats induced by a high-fat diet. The study revealed that obtusifolin improved hyperlipidemia by enhancing antioxidant activity, thereby indicating its potential therapeutic importance for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).
Metabolomic Studies
Aurantio-obtusin, derived from Cassia obtusifolia, has been the subject of metabolomic studies to discover potential biomarkers. These studies investigate the hepatotoxicity of aurantio-obtusin and have identified endogenous markers related to liver injury, shedding light on the mechanisms of its toxic effects and the pathways involved, such as those involving bile acids, fatty acids, amino acids, and energy metabolism (Xu et al., 2019).
Therapeutic Potential in Atopic Dermatitis
The water extract of Lindera obtusiloba, which contains components related to obtusaquinone, has been studied for its therapeutic potential in treating atopic dermatitis (AD). Research suggests that topical application of this extract can reduce AD symptoms by inhibiting mast cell infiltration and suppressing the expression of pro-inflammatory cytokines. This indicates its potential as a candidate for AD treatment (Choi et al., 2011).
Propiedades
Número CAS |
21105-15-7 |
|---|---|
Nombre del producto |
Obtusaquinone |
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+ |
Clave InChI |
LUZUAYAKZLCOCQ-BHHNFLQBSA-N |
SMILES isomérico |
COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O |
SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
SMILES canónico |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Sinónimos |
obtusaquinone obtusaquinone, (E,E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



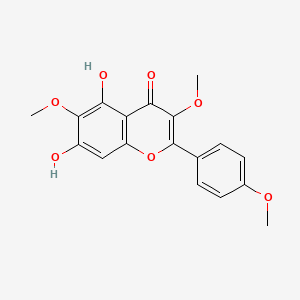



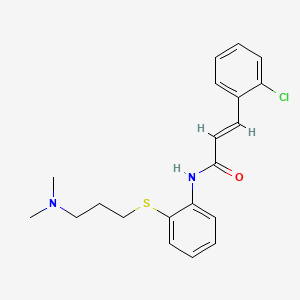
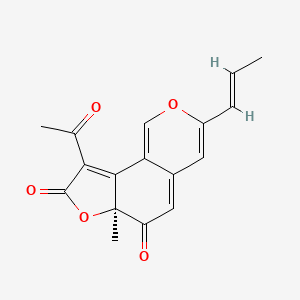

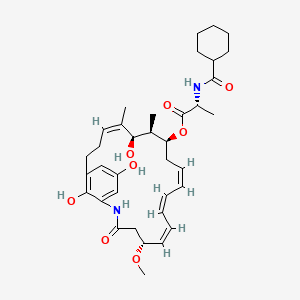
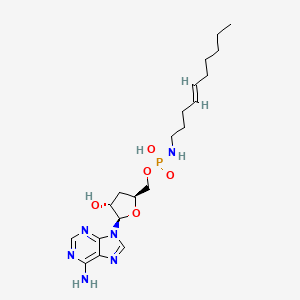
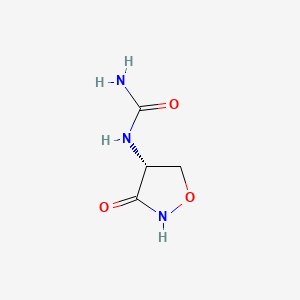
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)
![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)
